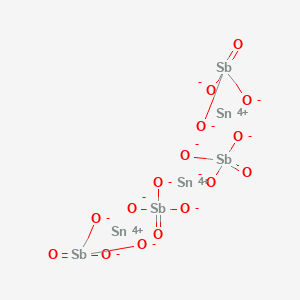
Stannic antimonate
説明
Stannic antimonate is a binary oxide compound that has attracted the attention of researchers and industries due to its unique properties and potential applications. It is used as an inorganic ion exchanger and is known for its temperature resistance and stability under chemical attacks .
Synthesis Analysis
Stannic antimonate can be synthesized under different conditions of preparation. Five samples of stannic antimony silicate inorganic ion exchanger have been synthesized, and the sample possessing the maximum ion exchange capacity (0.90 meq g−1 of dry exchanger) was selected for detailed studies .
Molecular Structure Analysis
The molecular formula of Stannic antimonate is 4O4Sb.3Sn . The crystallite size and lattice strain of stannic antimonate and its dopants cobalt and strontium stannic antimonates after saturation with Co2+ and Cd2+ ions were determined at different irradiation doses .
Chemical Reactions Analysis
The leach rate values of Co2+ ion from stannic antimonate saturated with cobalt and cobalt stannic antimonate at different irradiation doses were determined . The ion exchange capacity is almost completely regained when determined on regenerated exchanger samples .
Physical And Chemical Properties Analysis
Stannic antimonate is thermally stable, possessing good ion exchange capacity and exhibiting regeneration phenomenon after heating at elevated temperatures . Antimonate salts are one of the most important classes of synthetic inorganic ion exchange materials as they are temperature resistant and stable under chemical attacks .
科学的研究の応用
Ion-Exchange Material
Stannic antimonate is used as an inorganic ion-exchange material . It has been doped with cobalt and strontium ions using the sol-gel technique to create novel ion-exchangers. These materials are characterized by their resistance to temperature and stability under chemical attacks .
Radiation Stability Analysis
The compound has been subjected to gamma radiation doses of 10, 50, and 100 kGy to study its radiation stability. The results showed no significant changes between the control and irradiated samples, indicating that stannic antimonate ion-exchangers are stable up to the levels of irradiation under investigation .
Crystallographic Feature Analysis
Stannic antimonate’s crystallographic features have been analyzed using X-ray diffraction studies. The crystallite size and lattice strain were evaluated by Scherrer’s formula and Williamson-Hall analysis, providing insights into its structural properties .
Heavy Metal Ion Removal
The material’s capacity for Co^2+ and Cd^2+ ions has been studied, showing its potential for the treatment of low and intermediate-level radioactive liquid wastes by removing hazardous metal ions from them .
Synthesis and Characterization
Stannic antimonate is synthesized by reacting stannic tetra chloride with antimony metal. It is characterized by elemental analysis (X-ray fluorescence), Fourier transform infrared spectroscopy (FT-IR), and thermal analysis .
Environmental Remediation
Due to its ion-exchange properties and stability under radiation, stannic antimonate can be used in environmental remediation, particularly in areas contaminated with radioactive materials .
Analytical Chemistry
In analytical chemistry, stannic antimonate can be utilized as a selective adsorbent for various ions, aiding in the separation and quantification of components in a mixture .
Research on Doped Variants
Research on cobalt and strontium doped stannic antimonates provides a pathway to develop materials with tailored properties for specific ion-exchange applications .
作用機序
Target of Action
Stannic antimonate, also known as tin(4+);tetrastiborate, is primarily used as an inorganic ion exchanger . Its primary targets are various metal ions, including Zn²⁺, Mn²⁺, Cu²⁺, and Ni²⁺ . These metal ions play crucial roles in various biological and environmental processes.
Mode of Action
Stannic antimonate interacts with its targets (metal ions) through a process known as ion exchange . In this process, the stannic antimonate compound exchanges its own ions with those of the target metal ions in a solution . This interaction leads to the adsorption of the target metal ions onto the stannic antimonate compound .
Biochemical Pathways
It’s known that antimony, a component of stannic antimonate, can affect various microbial processes . For instance, antimony can influence the uptake, efflux, oxidation of antimonite, and reduction of antimonate in bacteria .
Pharmacokinetics
It’s known that stannic antimonate has good ion exchange capacity and exhibits regeneration phenomenon after heating at elevated temperatures . This suggests that the compound may have unique pharmacokinetic properties that influence its bioavailability.
Result of Action
The primary result of stannic antimonate’s action is the separation of target metal ions from a solution . For example, it has been demonstrated that stannic antimonate can achieve quantitative separation of Zn²⁺ from Mn²⁺, Cu²⁺, and Ni²⁺ . This separation is achieved through the ion exchange process, where Zn²⁺ ions are almost completely adsorbed onto the stannic antimonate compound .
Action Environment
The action of stannic antimonate can be influenced by various environmental factors. For instance, its ion exchange capacity can be affected by temperature . Specifically, the ion exchange capacity of stannic antimonate is almost completely regained when determined on regenerated exchanger samples after heating at elevated temperatures . This suggests that temperature is a key environmental factor that influences the action, efficacy, and stability of stannic antimonate.
Safety and Hazards
特性
IUPAC Name |
tin(4+);tetrastiborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDBZZCMDZXBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16Sb4Sn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12673-86-8 | |
| Record name | Stannic antimonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STANNIC ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
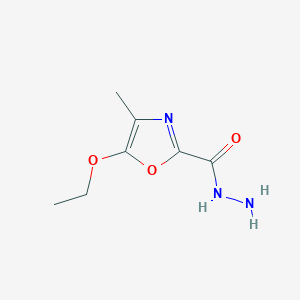
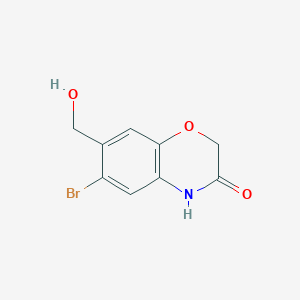
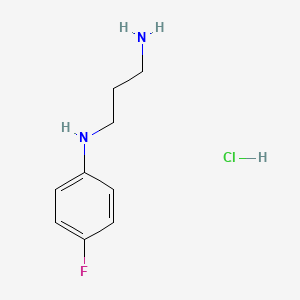
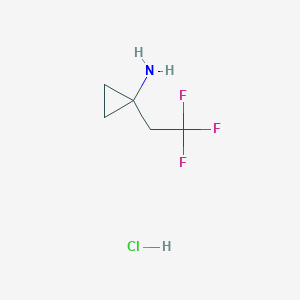
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

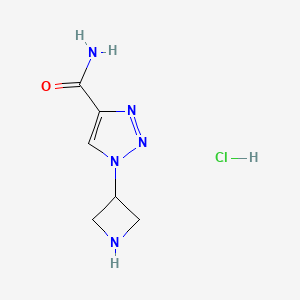

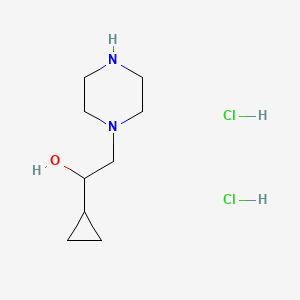
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)